molecular formula C17H10BrF3N2OS B11566379 3-bromo-N-[5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]benzamide

3-bromo-N-[5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B11566379
M. Wt: 427.2 g/mol
InChI Key: UOGHWAOGERHTTO-UHFFFAOYSA-N
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Description

3-bromo-N-[5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a bromine atom, a phenyl group, a trifluoromethyl group, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-[5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]benzamide typically involves multiple steps, including the formation of the thiazole ring and the introduction of the bromine and trifluoromethyl groups. One common synthetic route involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable thioamide with a halogenated ketone under acidic conditions.

    Introduction of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction using benzoyl chloride and an aluminum chloride catalyst.

    Bromination: The bromine atom can be introduced through a bromination reaction using bromine or N-bromosuccinimide (NBS) as the brominating agent.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced through a nucleophilic substitution reaction using a suitable trifluoromethylating agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-[5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides or thiazoles.

Scientific Research Applications

3-bromo-N-[5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]benzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential drug candidate for various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-bromo-N-[5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting the activity of specific enzymes involved in disease pathways.

    Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.

    Inducing Apoptosis: Triggering programmed cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    3-bromo-N-[5-phenyl-4-(methyl)-1,3-thiazol-2-yl]benzamide: Similar structure but with a methyl group instead of a trifluoromethyl group.

    3-chloro-N-[5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]benzamide: Similar structure but with a chlorine atom instead of a bromine atom.

    3-bromo-N-[5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]acetamide: Similar structure but with an acetamide group instead of a benzamide group.

Uniqueness

The presence of the trifluoromethyl group in 3-bromo-N-[5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]benzamide imparts unique chemical and biological properties, such as increased lipophilicity and enhanced metabolic stability, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H10BrF3N2OS

Molecular Weight

427.2 g/mol

IUPAC Name

3-bromo-N-[5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]benzamide

InChI

InChI=1S/C17H10BrF3N2OS/c18-12-8-4-7-11(9-12)15(24)23-16-22-14(17(19,20)21)13(25-16)10-5-2-1-3-6-10/h1-9H,(H,22,23,24)

InChI Key

UOGHWAOGERHTTO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C(S2)NC(=O)C3=CC(=CC=C3)Br)C(F)(F)F

Origin of Product

United States

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